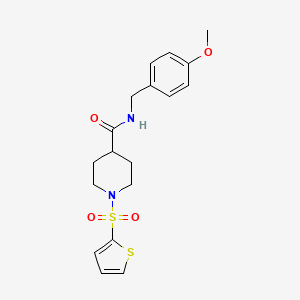![molecular formula C8H14N4O6 B5761660 2,2-dimethyl-5-{[(methylamino)carbonyl]-NNO-azoxy}-5-nitro-1,3-dioxane](/img/structure/B5761660.png)
2,2-dimethyl-5-{[(methylamino)carbonyl]-NNO-azoxy}-5-nitro-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-5-{[(methylamino)carbonyl]-NNO-azoxy}-5-nitro-1,3-dioxane, commonly known as DADN, is a nitro compound that has been extensively studied for its potential use as a high-performance explosive. DADN is a highly energetic material that has a high detonation velocity and a relatively low sensitivity to impact. The synthesis of DADN is a complex process that requires careful attention to detail, but the compound has many potential applications in the field of scientific research.
Mecanismo De Acción
The mechanism of action of DADN is not well understood, but it is believed to involve the release of energy through the oxidation of the nitro groups in the compound. The high energy content of DADN makes it a potent explosive, and its relatively low sensitivity to impact makes it a relatively safe explosive to handle.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of DADN. However, it is known that exposure to DADN can cause skin and eye irritation, and it may also cause respiratory irritation if inhaled. DADN is not believed to be carcinogenic or mutagenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DADN has several advantages for use in laboratory experiments. Its high energy content makes it a potent tool for studying the effects of explosions and other high-energy events. However, the use of DADN in laboratory experiments is limited by its high cost and the need for specialized equipment and facilities to handle the compound safely.
Direcciones Futuras
There are many potential future directions for research on DADN. One area of research that is currently being explored is the development of new synthesis methods that are more efficient and cost-effective than current methods. Another area of research is the development of new applications for DADN, such as in the field of rocket propellants or in the development of new high-performance materials. Additionally, there is a need for further research on the biochemical and physiological effects of DADN, as well as on its potential environmental impact. Overall, DADN is a compound with many potential applications in the field of scientific research, and further research on this compound is likely to yield many exciting discoveries in the years to come.
Métodos De Síntesis
The synthesis of DADN involves a multi-step process that begins with the reaction of 2,2-dimethyl-1,3-dioxolane-4,5-dione with methylamine to form the intermediate compound 2,2-dimethyl-5-{[(methylamino)carbonyl]oxy}-1,3-dioxane. This intermediate is then reacted with nitric acid and acetic anhydride to produce DADN. The synthesis of DADN is a complex process that requires careful attention to detail, and it is typically carried out under carefully controlled laboratory conditions.
Aplicaciones Científicas De Investigación
DADN has many potential applications in the field of scientific research. One area of research where DADN has been extensively studied is in the development of high-performance explosives. DADN has a high detonation velocity and a relatively low sensitivity to impact, making it an attractive candidate for use in explosives. DADN has also been studied for its potential use in rocket propellants, where its high energy content could be used to increase the performance of the propellant.
Propiedades
IUPAC Name |
(Z)-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-(methylcarbamoylimino)-oxidoazanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O6/c1-7(2)17-4-8(5-18-7,12(15)16)11(14)10-6(13)9-3/h4-5H2,1-3H3,(H,9,13)/b11-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKMPCMVKHBKEU-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)([N+](=NC(=O)NC)[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC(CO1)(/[N+](=N/C(=O)NC)/[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-(methylcarbamoylimino)-oxidoazanium | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5761584.png)
![5-bromo-N-[2-(dimethylamino)ethyl]-2-furamide](/img/structure/B5761591.png)
![2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5761599.png)


![5-[(2-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5761627.png)
![2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5761648.png)

![ethyl 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5761671.png)
![6-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5761677.png)


